(2-Methyl-6-quinolinyl)boronic acid
Overview
Description
(2-Methyl-6-quinolinyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to the 6th position of a 2-methylquinoline ring. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
Scientific Research Applications
(2-Methyl-6-quinolinyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 2-Methylquinoline-6-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as 2-Methylquinoline-6-boronic acid, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The mode of action of 2-Methylquinoline-6-boronic acid involves its interaction with the metal catalyst in the SM cross-coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Specifically, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2-Methylquinoline-6-boronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored at 2-8°c . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of 2-Methylquinoline-6-boronic acid is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the development of new drugs, materials, and other chemical products .
Action Environment
The action of 2-Methylquinoline-6-boronic acid is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Moreover, the storage conditions of the compound can affect its stability and efficacy
Safety and Hazards
“2-Methylquinoline-6-boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Future Directions
Boronic acids, including “2-Methylquinoline-6-boronic acid”, are increasingly being utilized in diverse areas of research . Their success in Suzuki–Miyaura (SM) cross-coupling reactions has led to the development of a variety of boronic acid reagents tailored for specific SM coupling conditions . Furthermore, the interaction of boronic acids with diols has opened up various areas of application, ranging from biological labeling and protein manipulation to the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids .
Biochemical Analysis
Biochemical Properties
The role of 2-Methylquinoline-6-boronic acid in biochemical reactions is primarily due to its ability to form stable covalent bonds with other molecules . This allows it to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known to form stable covalent bonds with other molecules, which could potentially lead to changes in gene expression or enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-6-quinolinyl)boronic acid typically involves the borylation of 2-methylquinoline. One common method is the direct borylation of 2-methylquinoline using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-6-quinolinyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
2-Methylquinoline: The parent compound without the boronic acid group.
6-Bromo-2-methylquinoline: A halogenated derivative used in cross-coupling reactions.
Uniqueness: (2-Methyl-6-quinolinyl)boronic acid is unique due to the presence of both a quinoline ring and a boronic acid group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo Suzuki-Miyaura cross-coupling makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(2-methylquinolin-6-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h2-6,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMHGLOKEZYGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092790-20-9 | |
Record name | (2-methylquinolin-6-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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